An In-depth Technical Guide to 2-Tert-butyl-6-chloropyridine-4-carboxylic acid
An In-depth Technical Guide to 2-Tert-butyl-6-chloropyridine-4-carboxylic acid
CAS Number: 1170999-92-4
Introduction
2-Tert-butyl-6-chloropyridine-4-carboxylic acid is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bulky tert-butyl group, a reactive chlorine atom, and a carboxylic acid handle, makes it an attractive scaffold for the synthesis of novel therapeutic agents. Pyridine carboxylic acid isomers have historically been the foundation for a plethora of drugs targeting a wide range of diseases, including cancer, tuberculosis, and neurological disorders.[1] This guide provides a comprehensive technical overview of 2-Tert-butyl-6-chloropyridine-4-carboxylic acid, including its physicochemical properties, a plausible synthetic route, potential applications in drug development, and essential safety and handling information.
It is important to note that while the CAS number for this compound is established, detailed experimental data in the public domain is limited. Therefore, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability. The table below summarizes the known and estimated properties of 2-Tert-butyl-6-chloropyridine-4-carboxylic acid.
| Property | Value | Source |
| CAS Number | 1170999-92-4 | Guidechem |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Guidechem |
| Molecular Weight | 213.66 g/mol | Guidechem |
| IUPAC Name | 2-(tert-butyl)-6-chloropyridine-4-carboxylic acid | - |
| Appearance | White to off-white solid (Predicted) | Inferred from analogs |
| Melting Point | >200 °C (Predicted) | Inferred from analogs |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | Inferred from analogs |
Proposed Synthesis
The following diagram illustrates a conceptual synthetic workflow:
Caption: A proposed synthetic workflow for 2-Tert-butyl-6-chloropyridine-4-carboxylic acid.
Rationale Behind the Synthetic Strategy
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Step 1: Selective Tert-butylation: The synthesis commences with a selective nucleophilic substitution on 2,6-dichloropyridine-4-carboxylic acid. The use of a strong organometallic reagent like tert-butyllithium (t-BuLi) at low temperatures allows for the regioselective addition of the tert-butyl group at one of the chloro-substituted positions. The carboxylic acid group may need to be protected prior to this step to prevent side reactions.
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Step 2: Esterification: The carboxylic acid is converted to its methyl ester to facilitate purification and subsequent reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, reacting with the carboxylic acid to form an acyl chloride, which is then esterified with methanol.
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Step 3: Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. A mild base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is typically used for this purpose to avoid harsh conditions that could lead to the decomposition of the product.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-Tert-butyl-6-chloropyridine-4-carboxylic acid make it a valuable scaffold for the development of new drugs. The pyridine ring is a common feature in many FDA-approved pharmaceuticals.[1] The carboxylic acid group can serve as a key interaction point with biological targets, such as enzymes and receptors, or as a handle for further chemical modifications.
The combination of a halogen atom and a bulky alkyl group offers opportunities for fine-tuning the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom can be a site for further functionalization through cross-coupling reactions, while the tert-butyl group can enhance metabolic stability and modulate binding affinity.
Given the prevalence of pyridine carboxylic acids as enzyme inhibitors, it is plausible that derivatives of 2-Tert-butyl-6-chloropyridine-4-carboxylic acid could be investigated as inhibitors of various enzyme classes, such as kinases, proteases, or histone demethylases.
The following diagram illustrates a hypothetical interaction of a derivative of this compound with a kinase active site, a common target in cancer therapy.
Caption: Hypothetical binding mode of a 2-Tert-butyl-6-chloropyridine-4-carboxylic acid derivative in a kinase active site.
Experimental Protocol: Esterification of a Substituted Pyridine Carboxylic Acid
This protocol provides a general method for the esterification of a pyridine carboxylic acid, a key step in the proposed synthesis. This procedure is designed to be self-validating through in-process monitoring and standard purification techniques.
Objective: To synthesize the methyl ester of a substituted pyridine carboxylic acid.
Materials:
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Substituted Pyridine Carboxylic Acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.2 eq)
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Anhydrous Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) plates (silica gel)
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UV lamp
Procedure:
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Reaction Setup: To a stirred solution of the substituted pyridine carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
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Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) to the reaction mixture at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
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Esterification: Dissolve the crude acyl chloride in anhydrous methanol and stir at room temperature. Monitor the reaction by TLC until the formation of the methyl ester is complete.
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Workup: Remove the methanol under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure methyl ester.
Safety and Handling
Due to the limited availability of specific safety data for 2-Tert-butyl-6-chloropyridine-4-carboxylic acid, a cautious approach based on the known hazards of similar compounds is essential.
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Hazard Classification (Predicted): Based on analogous chlorinated pyridine derivatives, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[2] It may cause skin, eye, and respiratory irritation.[3]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
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Handling Precautions: Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
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Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
This information is intended as a guide and should be supplemented with a thorough risk assessment before any experimental work is undertaken.
Conclusion
2-Tert-butyl-6-chloropyridine-4-carboxylic acid is a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the creation of novel molecules with potential therapeutic applications. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its key properties, proposing a viable synthetic route, discussing its potential applications, and offering essential safety guidance based on the chemistry of analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in the field of medicinal chemistry.
References
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
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Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]
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How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Bloom Tech. Available at: [Link]
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Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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